molecular formula C6H12N2O B2896966 5-[(Methylamino)methyl]pyrrolidin-2-one CAS No. 929972-85-0

5-[(Methylamino)methyl]pyrrolidin-2-one

Cat. No. B2896966
CAS RN: 929972-85-0
M. Wt: 128.175
InChI Key: NKDYHCPYSXTJNL-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted melting point of 90.13°C and a predicted boiling point of approximately 287.5°C at 760 mmHg . The compound has a predicted density of approximately 1.0 g/mL and a predicted refractive index of n20D 1.46 .

Scientific Research Applications

Potential Therapeutic Agents

Compounds bearing structural similarities to 5-[(Methylamino)methyl]pyrrolidin-2-one have been synthesized as potential antibacterial drugs. These compounds, including derivatives with pyrrolidine rings and methylamino residues, showed moderate to good activity against gram-positive and gram-negative bacteria (Devi et al., 2018).

DNA Sequence Recognition

Research into pyrrole-imidazole (Py-Im) polyamides has highlighted their potential for high-affinity binding to specific DNA sequences. Modifications to the hairpin γ-aminobutyric acid turn unit in Py-Im polyamides have been shown to enhance their cellular uptake and biological activity, suggesting their utility in modulating gene expression (Meier et al., 2012). Additionally, 5-methylene pyrrolones (5MPs) have been developed as bioconjugation tools with high cysteine specificity and stability, useful for the controlled release of conjugated cargo (Zhang et al., 2017).

Synthetic Methodology

Research has also focused on the synthesis of new compounds via efficient methods. For instance, highly efficient syntheses of azetidines, pyrrolidines, and indolines have been developed through palladium-catalyzed intramolecular amination of C-H bonds, highlighting the use of unactivated C-H bonds as functional groups in organic synthesis (He et al., 2012).

Safety and Hazards

As for the safety and hazards associated with 5-[(Methylamino)methyl]pyrrolidin-2-one, it’s important to refer to the Material Safety Data Sheet (MSDS) for the compound . The MSDS will provide comprehensive information about the potential hazards, safe handling procedures, and emergency response measures.

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-[(Methylamino)methyl]pyrrolidin-2-one’s action are currently unknown . Once the targets and mode of action are identified, it will be possible to describe these effects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH, temperature, presence of other molecules, and cellular environment . .

properties

IUPAC Name

5-(methylaminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-4-5-2-3-6(9)8-5/h5,7H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDYHCPYSXTJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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